molecular formula C16H14N4OS B8482985 4-(2-Methyl-4,5-dihydro-thiazolo[4,5-h]quinazolin-8-ylamino)-phenol CAS No. 827598-41-4

4-(2-Methyl-4,5-dihydro-thiazolo[4,5-h]quinazolin-8-ylamino)-phenol

Cat. No.: B8482985
CAS No.: 827598-41-4
M. Wt: 310.4 g/mol
InChI Key: UZIOINNWQLHWHQ-UHFFFAOYSA-N
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Description

4-(2-Methyl-4,5-dihydro-thiazolo[4,5-h]quinazolin-8-ylamino)-phenol is a useful research compound. Its molecular formula is C16H14N4OS and its molecular weight is 310.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

827598-41-4

Molecular Formula

C16H14N4OS

Molecular Weight

310.4 g/mol

IUPAC Name

4-[(2-methyl-4,5-dihydro-[1,3]thiazolo[4,5-h]quinazolin-8-yl)amino]phenol

InChI

InChI=1S/C16H14N4OS/c1-9-18-13-7-2-10-8-17-16(20-14(10)15(13)22-9)19-11-3-5-12(21)6-4-11/h3-6,8,21H,2,7H2,1H3,(H,17,19,20)

InChI Key

UZIOINNWQLHWHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C3=NC(=NC=C3CC2)NC4=CC=C(C=C4)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-methyl-6-morpholin-4-ylmethylene-5,6-dihydro-4H-benzothiazol-7-one (200 mg, 7.6 mmol), N-(4-hydroxy-phenyl)-guanidine nitrate (163 mg, 7.6 mmol), NaOH, (30 mg, 7.6 mmol), and 2-methoxyethanol (2 mL) was heated at 120° C. for 24 h. The reaction mixture was concentrated under vacuum. Flash column chromatography (20% EtOAc:hexane) gave the title product as a yellow solid (70 mg, 30%): mp 268-269° C. Anal. RP-HPLC: tR 12.4 min (10-70% MeCN, purity 95%). 1H-NMR (DMSO-d6): δ 9.28 (s, 1H, OH/NH), 9.07 (s, 1H, OH/NH), 8.30 (s, 1H, Py-H), 7.58 (d, 2H, J 8.9, Ph-H), 6.75 (d, 2H, J 8.9, Ph-H), 3.02 (m, 4H, CH2—CH2), 2.80 (s, 3H, CH3). 13C-NMR (DMSO-d6): δ 168.94, 159.64, 159.13, 156.26, 155.73, 152.35, 132.70, 120.94, 115.44, 115.19, 25.13, 23.45, 19.79. MS (ESI+): m/z 311.06 (M+H)+.
Name
2-methyl-6-morpholin-4-ylmethylene-5,6-dihydro-4H-benzothiazol-7-one
Quantity
200 mg
Type
reactant
Reaction Step One
Name
N-(4-hydroxy-phenyl)-guanidine nitrate
Quantity
163 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
30%

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